molecular formula C19H21NO3S B2840177 1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone CAS No. 2034409-96-4

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone

Cat. No. B2840177
CAS RN: 2034409-96-4
M. Wt: 343.44
InChI Key: OYVYVJRDXHYINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone, also known as DASPMI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research, particularly in the field of medicinal chemistry. DASPMI is a spirocyclic compound that contains both an amine and a ketone functional group, making it a versatile molecule with a wide range of potential applications.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Oxime Derivatives : Oxime derivatives of heterocyclic spiro compounds with barbituric acid moieties were synthesized, showcasing the compound's utility in generating structurally diverse molecules (Rahman et al., 2013).
  • Prins Cascade Cyclization : A novel Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, demonstrating the compound's role in facilitating complex cyclization reactions (Reddy et al., 2014).
  • Regio- and Stereoselective Synthesis : The synthesis of novel trispiropyrrolidine/thiapyrrolizidines using a dipolarophile based on the compound underlines its applicability in achieving stereochemical complexity in molecular structures (Singh & Singh, 2017).

Materials Science and Biological Activity

  • Biological Activity of Spiro Compounds : The crystal structure and biological activity of a spiro compound synthesized with nanosolid superacid were studied, indicating potential biological applications (Yuan et al., 2017).
  • Antibacterial Agents : Exploration of spirocyclic derivatives of ciprofloxacin, including those based on 1-oxa-9-azaspiro[5.5]undecane, revealed their potential as antibacterial agents against specific strains of bacteria (Lukin et al., 2022).

Chemical Reagents and Synthesis Techniques

  • Aminomethylation : Efficient synthesis of new 3,7-diazaspiro[bicyclo[3.3.1]nonane-9,1′-cyclohexane] derivatives through aminomethylation highlights the compound's utility as a versatile chemical reagent (Khrustaleva et al., 2018).
  • Fmoc-Amino Acid Synthesis : The development of a new reagent for the preparation of Fmoc-amino acids illustrates the compound's role in improving the synthesis of protected amino acids, crucial for peptide synthesis (Rao et al., 2016).

Mechanism of Action

properties

IUPAC Name

1,5-dioxa-9-azaspiro[5.5]undecan-9-yl-(4-thiophen-3-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3S/c21-18(16-4-2-15(3-5-16)17-6-13-24-14-17)20-9-7-19(8-10-20)22-11-1-12-23-19/h2-6,13-14H,1,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVYVJRDXHYINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C3=CC=C(C=C3)C4=CSC=C4)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-Dioxa-9-azaspiro[5.5]undecan-9-yl(4-(thiophen-3-yl)phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.